
Begoniifolide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Begoniifolide D is a triterpenoid saponin isolated from the methanol extracts of Anemone begoniifolia. Triterpenoid saponins are known for their diverse biological activities, including hemolysis, uterine contraction, spermaticide, insect sitfast, antineoplastic, and antileukemic activities . This compound, along with other saponins, is a major bioactive component in Anemone species, which are used as folk medicines in China .
Métodos De Preparación
Begoniifolide D is obtained from the methanol extracts of Anemone begoniifolia. The extraction process involves the use of methanol as a solvent to isolate the compound. The structure of this compound has been elucidated using spectroscopic and chemical methods . The molecular formula of this compound is C65H106O31 . Acid hydrolysis of this compound yields glucose, rhamnose, arabinose, and oleanolic acid .
Análisis De Reacciones Químicas
Begoniifolide D undergoes various chemical reactions, including hydrolysis. Acid hydrolysis of this compound produces glucose, rhamnose, arabinose, and oleanolic acid . The compound’s structure includes multiple glycosidic linkages, which can be cleaved under acidic conditions . The major products formed from these reactions are the individual sugar components and oleanolic acid .
Aplicaciones Científicas De Investigación
Begoniifolide D has several scientific research applications due to its biological activities. It has been studied for its potential antineoplastic and antileukemic properties . Additionally, triterpenoid saponins, including this compound, are known for their hemolytic activity, which can be useful in various biological assays . The compound’s ability to induce uterine contractions makes it a subject of interest in reproductive biology research .
Mecanismo De Acción
The mechanism of action of Begoniifolide D involves its interaction with cellular membranes, leading to hemolysis. The compound’s saponin structure allows it to insert into lipid bilayers, causing membrane disruption and cell lysis . This property is responsible for its hemolytic activity. Additionally, this compound’s antineoplastic and antileukemic activities are thought to be mediated through its ability to induce apoptosis in cancer cells . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
Begoniifolide D is one of several triterpenoid saponins isolated from Anemone begoniifolia. Other similar compounds include Begoniifolide A, Begoniifolide B, and Begoniifolide C . These compounds share a similar core structure but differ in their glycosidic linkages and sugar components . This compound is unique due to its specific combination of glucose, rhamnose, and arabinose moieties . Compared to other saponins, this compound exhibits distinct biological activities, making it a valuable compound for further research .
Propiedades
Número CAS |
781676-86-6 |
|---|---|
Fórmula molecular |
C65H106O31 |
Peso molecular |
1383.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O31/c1-25-36(69)41(74)46(79)54(87-25)94-51-30(22-68)90-53(50(83)45(51)78)85-23-31-39(72)44(77)49(82)57(91-31)96-59(84)65-17-15-60(2,3)19-27(65)26-9-10-34-62(6)13-12-35(61(4,5)33(62)11-14-64(34,8)63(26,7)16-18-65)93-58-52(95-56-48(81)43(76)38(71)29(21-67)89-56)40(73)32(24-86-58)92-55-47(80)42(75)37(70)28(20-66)88-55/h9,25,27-58,66-83H,10-24H2,1-8H3/t25-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 |
Clave InChI |
HZXLSUMPWIZGKS-YJIXWNLGSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


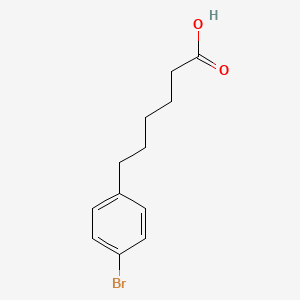
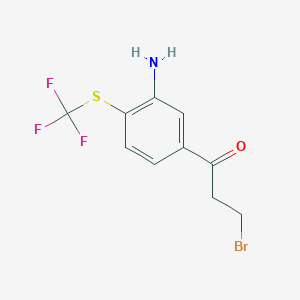
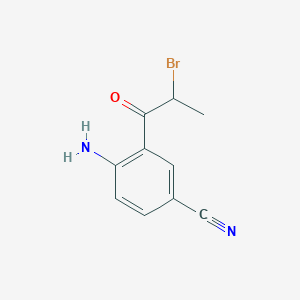
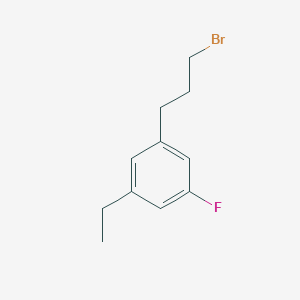
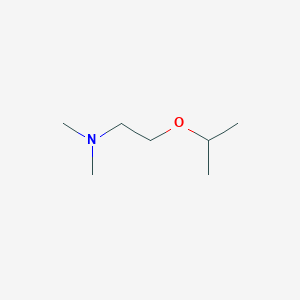
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)
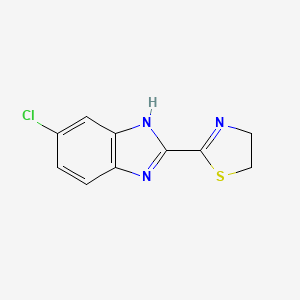
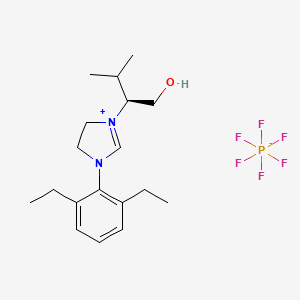
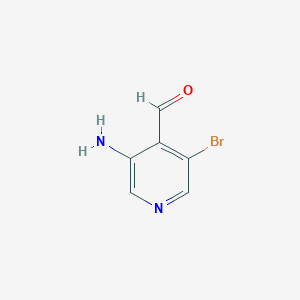
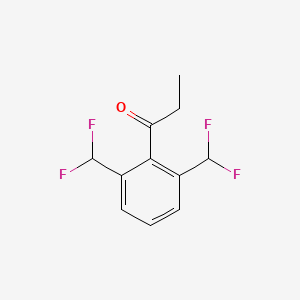
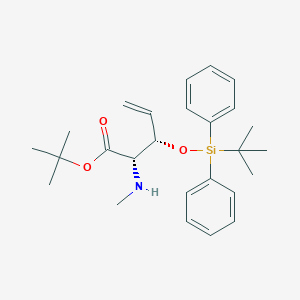
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
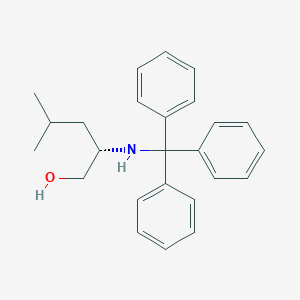
![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
